molecular formula C15H17N3O4 B12903317 N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide CAS No. 57068-40-3

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide

Cat. No.: B12903317
CAS No.: 57068-40-3
M. Wt: 303.31 g/mol
InChI Key: GKAWQZKJBLWFEX-UHFFFAOYSA-N
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Description

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide is a synthetic organic compound characterized by its unique structure, which includes a butyl group, a methyl-oxazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of Benzamide: The nitration of benzamide is achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Coupling Reaction: The final step involves coupling the butyl group and the oxazole ring with the nitrated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Reduction: Formation of N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-aminobenzamide.

    Oxidation: Formation of corresponding oxides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
  • N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)heptanamide
  • N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cycloheptanecarboxamide

Uniqueness

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the butyl group, oxazole ring, and nitrobenzamide moiety makes it a versatile compound for various applications.

Properties

57068-40-3

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C15H17N3O4/c1-3-4-8-17(15-16-11(2)10-22-15)14(19)12-6-5-7-13(9-12)18(20)21/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

GKAWQZKJBLWFEX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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